rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
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Overview
Description
rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a methoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and L-alanine.
Formation of Schiff Base: The aldehyde group of 4-methoxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary or secondary amine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s methoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S,3S)-2-amino-3-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(10(12)11(13)14)8-3-5-9(15-2)6-4-8;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t7-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYPIAPZWDWXKO-YUWZRIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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